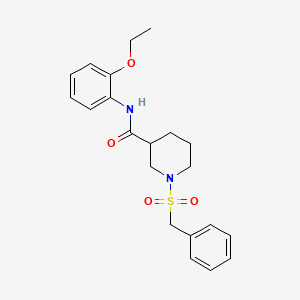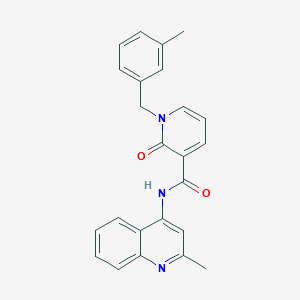![molecular formula C23H25N5O2 B11245880 N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11245880.png)
N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a benzyl group, a methoxybenzoyl group, and a piperazine ring, which are all attached to a pyridazine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
準備方法
The synthesis of N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the benzyl group: This step involves the alkylation of the pyridazine core with benzyl chloride in the presence of a base.
Attachment of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction with a suitable halide derivative.
Addition of the methoxybenzoyl group: This final step involves the acylation of the piperazine ring with 2-methoxybenzoyl chloride.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The methoxybenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
科学的研究の応用
N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential pharmacological properties, including its ability to interact with various biological targets. It may be investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Biological Studies: The compound can be used as a tool in biological studies to investigate the mechanisms of action of various biological pathways and targets.
Chemical Biology: It can serve as a probe in chemical biology studies to elucidate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may find applications in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.
類似化合物との比較
N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine can be compared with other similar compounds, such as:
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also contain a piperazine ring and are investigated for their potential therapeutic properties.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds are known for their antibacterial activity and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
特性
分子式 |
C23H25N5O2 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C23H25N5O2/c1-30-20-10-6-5-9-19(20)23(29)28-15-13-27(14-16-28)22-12-11-21(25-26-22)24-17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3,(H,24,25) |
InChIキー |
SHGAQYKZWZNFLM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11245811.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11245816.png)
![N-(4-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11245822.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide](/img/structure/B11245830.png)
![2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11245844.png)

![N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245871.png)
![N-(2,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245882.png)
![1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11245886.png)
![N-(3,4-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245889.png)

![1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole](/img/structure/B11245898.png)
![N-(2,4-dimethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245903.png)
